5-(2-Aminopropyl)indole

Catalog No.
S1784698
CAS No.
3784-30-3
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Aminopropyl)indole

CAS Number

3784-30-3

Product Name

5-(2-Aminopropyl)indole

IUPAC Name

1-(1H-indol-5-yl)propan-2-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3

InChI Key

AULGMISRJWGTBA-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-(2-Aminopropyl)indole; α-Methyl-1H-indole-5-ethanamine; 5-IT;

Canonical SMILES

CC(CC1=CC2=C(C=C1)NC=C2)N

structure in first source

5-(2-Aminopropyl)indole (CAS: 3784-30-3), also known as 5-IT, is a substituted indole derivative. It is a strict positional isomer of the more widely-known research chemical α-methyltryptamine (αMT or AMT), where the aminopropyl side chain is located at the 5-position of the indole ring instead of the 3-position. This structural distinction is critical, as it shifts the compound's classification chemically closer to phenethylamine derivatives rather than tryptamines, leading to a significantly different pharmacological profile focused on monoamine release. It serves as a key research tool for investigating the effects of side-chain position on monoamine transporter interaction and as a precursor for more complex ligands.

Substituting 5-(2-Aminopropyl)indole with its 3-position isomer, α-methyltryptamine (αMT), is invalid for most research applications due to profound differences in their mechanism of action. While both are monoamine oxidase inhibitors (MAOIs), their primary effects on neurotransmitter transporters are distinct. The shift of the side chain from the 3-position (αMT) to the 5-position (5-API) results in a compound that acts more like a stimulant, with a different potency profile for dopamine, norepinephrine, and serotonin release. This makes them non-interchangeable; using one in place of the other will lead to fundamentally different and non-reproducible pharmacological outcomes. The isomers are also analytically distinct, though challenging to differentiate without proper reference standards, highlighting the need for procuring the specific, confirmed isomer for research integrity.

Potent and Preferential Dopamine/Norepinephrine Releasing Activity Compared to MDMA

In vitro assays using rat brain synaptosomes show that 5-(2-Aminopropyl)indole is a potent substrate at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, inducing neurotransmitter release. It displays a distinct profile compared to the common benchmark MDMA, showing greater potency for release at DAT over SERT. This contrasts with MDMA's more balanced releasing properties across the three transporters.

Evidence DimensionEC50 for Monoamine Release (nM)
Target Compound DataDAT: 29.5 nM, NET: 35.0 nM, SERT: 201.1 nM
Comparator Or BaselineMDMA (Comparator): DAT: 89.9 nM, NET: 50.1 nM, SERT: 108.0 nM
Quantified DifferenceApproximately 3x more potent at DAT than MDMA; ~8x less potent at SERT than MDMA.
ConditionsIn vitro neurotransmitter release assays in rat brain synaptosomes.

This selective potency profile makes 5-(2-Aminopropyl)indole a more specific tool than MDMA for studying dopamine- and norepinephrine-driven stimulant effects with comparatively less direct serotonergic release.

Functional Profile Distinct from its 6-Substituted Isomer, Avoiding Serotonergic Toxicity

The position of the aminopropyl group is critical to in-vivo effects. While 5-(2-Aminopropyl)indole produces locomotor stimulation and typical stimulant effects in mice, its direct positional isomer, 6-(2-Aminopropyl)indole (6-IT), induces behaviors associated with 5-HT (serotonin) toxicity. This demonstrates that a minor structural shift from the 5- to the 6-position dramatically alters the compound's functional output from a stimulant profile to a serotonergic toxicity profile.

Evidence DimensionObserved In Vivo Effects in Mice
Target Compound DataProduces locomotor stimulation and typical stimulant effects in a functional observational battery (FOB).
Comparator Or Baseline6-(2-Aminopropyl)indole (6-IT): Increased behaviors associated with 5-HT toxicity.
Quantified DifferenceQualitatively different physiological and behavioral outcomes (stimulant vs. toxic).
ConditionsIn vivo functional observational battery (FOB) in mice.

For researchers studying stimulant mechanisms, procuring the 5-isomer is essential to avoid the confounding and potentially adverse serotonergic effects produced by the closely related 6-isomer.

Required Precursor for Specific Synthetic Pathways

5-(2-Aminopropyl)indole serves as a necessary building block in synthetic routes where functionalization of the indole core is required at positions other than the highly reactive 3-position. Its use as a precursor is documented for the synthesis of more complex pharmaceutical agents and psychoactive substances where the 5-substitution pattern is a key structural motif. Attempting to use isomers like α-methyltryptamine (3-substituted) would require additional, often complex, protecting group strategies or would lead to an entirely different final product, making 5-(2-Aminopropyl)indole the more direct and efficient precursor for these specific targets.

Evidence DimensionSynthetic Utility
Target Compound DataProvides a 5-substituted indole scaffold, enabling direct synthesis of 5-position derivatives.
Comparator Or Baselineα-methyltryptamine (3-isomer): Provides a 3-substituted scaffold; unsuitable for direct synthesis of 5-substituted targets.
Quantified DifferenceLeads to different constitutional isomers; avoids additional synthetic steps (protection/deprotection) compared to starting from a different isomer.
ConditionsMulti-step organic synthesis of complex indole alkaloids or pharmaceutical agents.

Procuring this specific isomer is a critical, cost-effective decision for synthetic chemists targeting molecules with a 5-substituted indole core, as it simplifies the synthetic route and prevents the formation of incorrect isomers.

SAR Studies on Monoamine Transporter Ligands

This compound is the right choice for structure-activity relationship (SAR) studies aimed at deconvoluting the role of side-chain position on the indole ring for monoamine transporter affinity and selectivity. Its distinct dopaminergic/noradrenergic preference compared to its 3- and 6-isomers allows for systematic investigation of how substituent placement dictates pharmacological function.

Development of Dopamine/Norepinephrine-Preferential Releasing Agents

Based on its higher potency at DAT and NET versus SERT, 5-(2-Aminopropyl)indole serves as a valuable lead compound or research tool for projects focused on developing CNS stimulants with reduced direct serotonergic action, differentiating them from less selective agents like MDMA.

Synthetic Precursor for 5-Substituted Indole-Based Pharmaceuticals

In medicinal chemistry workflows, this compound is the appropriate starting material for the efficient synthesis of more complex molecules where a 5-(2-aminopropyl)indole fragment is a required pharmacophore, bypassing the need for more elaborate synthetic routes that would be necessary if starting from other indole isomers.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

174.115698455 Da

Monoisotopic Mass

174.115698455 Da

Heavy Atom Count

13

Appearance

Assay:≥98%A crystalline solid

UNII

W98BOE73HH

Wikipedia

5-(2-Aminopropyl)indole

Dates

Last modified: 08-15-2023

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